molecular formula C20H14O B3033041 [1,1'-Binaphthalen]-2-ol CAS No. 73572-12-0

[1,1'-Binaphthalen]-2-ol

Cat. No.: B3033041
CAS No.: 73572-12-0
M. Wt: 270.3 g/mol
InChI Key: DVWQNBIUTWDZMW-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalen]-2-ol: is an organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthalene rings connected at the 1-position, with a hydroxyl group attached to the 2-position of one of the naphthalene rings. This compound is known for its chiral properties and is widely used in asymmetric synthesis and catalysis.

Scientific Research Applications

Chemistry: [1,1’-Binaphthalen]-2-ol is widely used as a chiral ligand in asymmetric synthesis. It forms complexes with transition metals, which can then catalyze enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology: In biological research, [1,1’-Binaphthalen]-2-ol derivatives are used as fluorescent probes for studying protein-ligand interactions and cellular imaging. Their unique optical properties make them valuable tools in bioanalytical applications.

Medicine: The compound and its derivatives have shown potential in medicinal chemistry as inhibitors of specific enzymes and receptors. They are being investigated for their therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, [1,1’-Binaphthalen]-2-ol is used in the synthesis of advanced materials, including polymers and liquid crystals. Its chiral properties are exploited in the production of optically active materials for electronic and photonic applications.

Mechanism of Action

Target of Action

The primary targets of [1,1’-Binaphthalen]-2-ol are currently unknown. This compound may interact with various proteins, enzymes, or receptors within the body, influencing their function and contributing to its overall effects

Mode of Action

The mode of action of [1,1’-Binaphthalen]-2-ol involves its interaction with its targets, leading to changes at the molecular and cellular levels . The compound may bind to its targets, altering their function and triggering a series of biochemical reactions . The specifics of these interactions and the resulting changes are currently under investigation.

Pharmacokinetics

The pharmacokinetics of [1,1’-Binaphthalen]-2-ol, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and overall effects . These properties determine the onset, duration, and intensity of the compound’s effects . .

Result of Action

The compound’s interactions with its targets and its influence on biochemical pathways could lead to a variety of effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Binaphthalen]-2-ol . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s effects may be influenced by the physiological state of the individual, including their age, health status, and genetic makeup .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-2-ol typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 2-naphthol using oxidizing agents such as ferric chloride or copper chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of [1,1’-Binaphthalen]-2-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts such as palladium or platinum can also enhance the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Binaphthalen]-2-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another binaphthyl derivative used as a chiral ligand in asymmetric catalysis.

    1,1’-Bi-2-naphthol: A closely related compound with similar chiral properties and applications in asymmetric synthesis.

Uniqueness: [1,1’-Binaphthalen]-2-ol is unique due to its specific structural configuration, which allows for the formation of highly stable and selective metal complexes. Its hydroxyl group at the 2-position provides additional coordination sites, enhancing its utility in various catalytic processes compared to other binaphthyl derivatives.

Properties

IUPAC Name

1-naphthalen-1-ylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQNBIUTWDZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373076
Record name [1,1'-Binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73572-12-0
Record name 1-(1-Naphthyl)-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073572120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-NAPHTHYL)-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV93Q60HMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

62.4 mg (0.20 mmol) of O-vinylnaphthol and 1.3 mg (0.002 mmol) of Co (OAc) (L3) were dissolved in 50 μl of methanol under the atmosphere, 18 μl (1.0 mmol) of water was added to the mixture, and the mixture was then stirred at −10° C. After 5 hours, the reaction solution was analyzed by HPLC, to find that 89% of the O-vinylnaphthol was left with an optical purity of 10% ee. Further, the reaction solution was purified by silica gel column chromatography to obtain the reaction product binaphthol in a yield of 11%. Also, the kre1 value showing the selectivity of reactions at this time was 11.0.
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11%

Synthesis routes and methods III

Procedure details

On the other hand, 2.7 g of (+)-binaphthol (VII) ([α]D20, +21.0° (C=0.55, tetrahydrofuran)) which was obtained by silica gel chromatography of the filtrate obtained when the clathrate compound was separated and 2.19 g of (-)-(S,S)-tartaric acid diamide (X) were dissolved in the above-described mixed solvent, and thus-obtained solution was allowed to stand for 12 hours at room temperature. The crystallized crystal was recrystallized once to obtain 2.70 g of a clathrate compound (colorless prismatic crystal: mp, 150-151° C.; [α]D20, -43.9° (CHCl3)) containing (-)-tartaric acid diamide (X) and (+)-naphthol (XI) in a ratio of 1 : 1. The obtained crystal was subjected to column chromatography to obtain 1.48 g of (+)-binaphthol (VII) ([α]D20, +36.5° (C=1.3, tetrahydrofuran)).
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Synthesis routes and methods IV

Procedure details

A mixture of 50 g (60 mmol) of Merrifield resin (polCH2Cl where pol=1-2% crosslinked polystyrene, 200-400 mesh beads), 2,2′-dihydroxy-1,1′-binaphthalene-3,3′-dicarboxylic acid (33.7 g), potassium carbonate (12.4 g) and DMF (dimethlyformamide) (350 ml) was heated at 90° C. with stirring for 8 hrs. The color of the resin changed from white to green-yellow. The mixture was diluted with water, filtered, washed with H2O, DMF, and acetone, and then thoroughly dried in the air to give the desired product. IR (KBr, cm−1): 1712 (vs), 1676 (vs).
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Q & A

Q1: What makes [1,1'-Binaphthalen]-2-ol derivatives effective chiral auxiliaries and ligands?

A: The inherent chirality of the this compound framework arises from the restricted rotation around the C1-C1' bond, resulting in two enantiomers. This axial chirality, combined with the presence of both a hydroxyl and an amino group (in the case of NOBIN), allows for diverse interactions with metal centers and substrates. This leads to effective chiral induction in various asymmetric transformations. []

Q2: How does the size of the 2'-substituent in this compound derivatives influence diastereoselectivity in reactions like Grignard additions?

A: Research indicates that the size of the 2'-substituent plays a significant role in diastereoselective additions of organometallic reagents to α-keto esters derived from this compound. Larger substituents can lead to higher diastereomeric excesses (d.e.), highlighting the importance of steric effects in controlling facial selectivity during these reactions. Interestingly, the preferred diastereoisomer might not be solely determined by the binaphthyl framework's helicity, suggesting a complex interplay of factors. [, ]

Q3: Can you provide an example of a specific asymmetric reaction where this compound derivatives have been successfully employed as chiral ligands?

A: this compound derivatives, particularly those modified with salicylaldehyde to create salen-type ligands, have shown excellent performance in titanium(IV)-catalyzed acetate aldol addition reactions. These reactions are crucial for forming carbon-carbon bonds enantioselectively, providing access to valuable chiral building blocks for complex molecule synthesis. []

Q4: Beyond acting as chiral auxiliaries or ligands, are there other applications of this compound derivatives in organic synthesis?

A: Yes, a mild and efficient protocol utilizes a Smiles rearrangement to achieve the enantioselective synthesis of 2'-aminothis compound (NOBIN) derivatives from readily available O-arenes. This method highlights the versatility of the this compound scaffold in constructing valuable chiral amines for various applications. []

Q5: What are the advantages of using a transition-metal-free approach for synthesizing enantiopure this compound derivatives like NOBIN?

A: A recent study describes a transition-metal-free synthesis of enantiomerically pure (R)-(+)-2'-amino-1,1'-binaphthalen-2-ol ((R)-NOBIN) from (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM) on a gram scale. This approach is advantageous as it avoids the use of potentially toxic or expensive transition metal catalysts, offering a more sustainable and cost-effective route to this important chiral building block. []

Q6: Are there any examples of remote asymmetric induction using this compound derivatives?

A: Research has demonstrated highly efficient 1,7- and 1,8-asymmetric induction in reactions of γ- and δ-keto esters derived from this compound bearing oligoether tethers. This remote asymmetric induction is attributed to the formation of pseudo-macrocyclic complexes with reagents like MgBr2, highlighting the importance of conformational control in achieving high enantioselectivity. [, ]

Q7: What are the implications of the spectroscopic characterization of this compound derivatives?

A: Spectroscopic techniques, including X-ray crystallography and circular dichroism (CD) spectroscopy, have been instrumental in confirming the absolute configuration of this compound derivatives. This information is crucial for understanding the stereochemical outcome of reactions and designing new catalytic systems with predictable stereoselectivity. []

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